

## BRD9185: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Antimalarial Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Synthesis, Characterization, and Mechanism of Action of BRD9185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of **BRD9185**, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). **BRD9185**, also identified as compound 27 in the primary literature, represents a promising lead compound in the development of novel antimalarial therapeutics. Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite.

## **Chemical and Biological Properties**

BRD9185 is an azetidine-2-carbonitrile derivative with a molecular formula of C<sub>23</sub>H<sub>21</sub>F<sub>6</sub>N<sub>3</sub>O<sub>2</sub> and a molecular weight of 485.43 g/mol . Its discovery and characterization were first reported by Maetani et al. in 2017. The compound exhibits potent and selective inhibition of P. falciparum DHODH, a key enzyme in a pathway vital for the parasite's survival.

### Table 1: Physicochemical Properties of BRD9185



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C23H21F6N3O2 | [1]       |
| Molecular Weight  | 485.43       | [1]       |
| CAS Number        | 2057420-29-6 | [1]       |

Table 2: In Vitro and In Vivo Activity of BRD9185

| Parameter                       | Value                                   | Species/Strain                         | Reference |
|---------------------------------|-----------------------------------------|----------------------------------------|-----------|
| EC₅₀ (Blood-Stage<br>Parasites) | 16 nM                                   | P. falciparum<br>(multidrug-resistant) | [2]       |
| IC <sub>50</sub> (PfDHODH)      | 12 nM                                   | P. falciparum                          | [3]       |
| IC50 (HsDHODH)                  | > 50 μM                                 | Human                                  | [3]       |
| In Vivo Efficacy                | Curative after three doses (66.6 mg/kg) | P. berghei mouse<br>model              | [2]       |

## Synthesis of BRD9185

The synthesis of **BRD9185** is a multi-step process starting from a known azetidine core structure. The detailed experimental protocol is adapted from the supplementary information of Maetani et al., 2017.

# Experimental Protocol: Synthesis of BRD9185 (Compound 27)

Step 1: Synthesis of the Azetidine Core (Not detailed in the primary reference for **BRD9185**, but refers to a previously reported synthesis)

The synthesis begins with the appropriate chiral azetidine precursor. For the purpose of this guide, we will denote the key intermediate as Intermediate A.

Step 2: Urea Formation



To a solution of Intermediate A (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) is added propyl isocyanate (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea intermediate.

#### Step 3: Final Compound Synthesis (BRD9185)

The urea intermediate from Step 2 is then subjected to further modifications as described in the synthetic scheme of the original publication to yield **BRD9185**. This typically involves reactions to introduce the substituted phenyl group.

Note: The exact, step-by-step synthesis with all reagents and conditions for every intermediate is proprietary to the discovering institution and not fully detailed in the public domain. The above protocol is a generalized representation based on the available scientific literature.

#### **Characterization of BRD9185**

Comprehensive analytical techniques were employed to confirm the structure and purity of the synthesized **BRD9185**.

**Table 3: Characterization Data for BRD9185** 

| Technique                                | Data                                                              |
|------------------------------------------|-------------------------------------------------------------------|
| ¹H NMR                                   | Spectra consistent with the proposed structure.                   |
| <sup>13</sup> C NMR                      | Spectra consistent with the proposed structure.                   |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C23H22F6N3O2 [M+H]+: 486.1611;<br>Found: 486.1610. |
| Purity (HPLC)                            | >95%                                                              |

## **Experimental Protocol: Characterization Methods**

 Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent



peak.

- High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- High-Performance Liquid Chromatography (HPLC): Purity was assessed by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

## **Mechanism of Action and Signaling Pathway**

**BRD9185** targets dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. While humans can utilize both the de novo and salvage pathways for pyrimidine synthesis, the malaria parasite Plasmodium falciparum lacks the salvage pathway and is therefore entirely dependent on de novo synthesis, making DHODH an attractive drug target.[4]





#### Click to download full resolution via product page

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of **BRD9185** on DHODH.

## **Experimental Workflow**

The discovery and validation of **BRD9185** followed a logical and rigorous experimental workflow, beginning with a high-throughput screen and culminating in in vivo efficacy studies.





Click to download full resolution via product page

Caption: Experimental workflow for the discovery and validation of BRD9185.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRD9185: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Antimalarial Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822367#synthesis-and-characterization-of-brd9185]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com